![molecular formula C16H15Cl2NO2S B2542894 (2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 2034472-05-2](/img/structure/B2542894.png)
(2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(2,5-dimethylfuran-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a thiazolidine core, which is a five-membered ring containing sulfur and nitrogen. Thiazolidine derivatives are known to exhibit a wide range of biological activities . The compound also contains a dichlorophenyl group and a dimethylfuran group, both of which can contribute to its chemical properties and potential biological activities.
Scientific Research Applications
- Research Findings : Researchers synthesized derivatives of this compound and evaluated their antifungal activity against seven agricultural fungi. Notably, 2-imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone and 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidione exhibited higher fungicidal effects than other compounds .
- Thiazolidinone Ring Influence : The presence of the thiazolidinone ring has been associated with greater anti-inflammatory and analgesic activity compared to reference compounds .
- Cytotoxicity : One of these compounds demonstrated potent cytotoxic effects on prostate cancer cells .
- Specific Derivatives : Compounds 1a and 1b derived from this thiazolidinone structure exhibited good antimicrobial potential .
- Functional Diversity : Such modifications influence biological activity, making this compound class versatile .
Antifungal Activity
Anti-Inflammatory and Analgesic Properties
Antitumor and Cytotoxic Activity
Antimicrobial Potential
Biological Activity Variation with R- N -Group
Importance of Thiazole Moiety
Mechanism of Action
Target of Action
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are often used as vehicles in the synthesis of valuable organic combinations . The presence of sulfur enhances their pharmacological properties .
Mode of Action
Thiazolidine derivatives are known to interact with various biological targets .
Biochemical Pathways
Thiazolidine derivatives are known to have diverse therapeutic and pharmaceutical activity .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve the selectivity, purity, product yield and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .
Action Environment
The properties of thiazolidine derivatives can be influenced by various factors, including the conditions of synthesis .
Future Directions
properties
IUPAC Name |
[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]-(2,5-dimethylfuran-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2S/c1-9-7-12(10(2)21-9)15(20)19-5-6-22-16(19)11-3-4-13(17)14(18)8-11/h3-4,7-8,16H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTWXYAFDOTODY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCSC2C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(2,5-dimethylfuran-3-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.